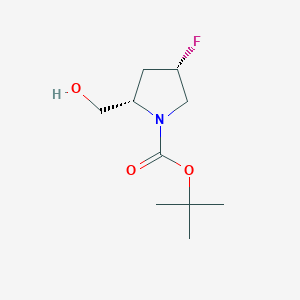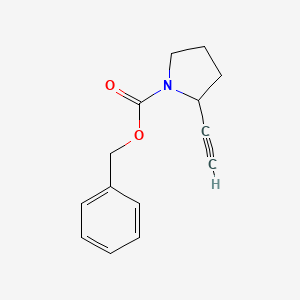
Benzyl 2-ethynylpyrrolidine-1-carboxylate
Übersicht
Beschreibung
“Benzyl 2-ethynylpyrrolidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that similar compounds, such as “(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate”, are known to be intermediates in the synthesis of (+)-Anatoxin A Hydrochloride1, a secondary, bicyclic amine alkaloid and cyanotoxin with acute neurotoxicity1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “Benzyl 2-ethynylpyrrolidine-1-carboxylate”. However, a related compound, “benzhydryl 1H-pyrrole-2-carboxylate”, has been synthesized using an enzymatic approach (Novozym 435) for transesterification2. The best reaction conditions resulted in an optimum yield of 92%2.Molecular Structure Analysis
The molecular structure of “Benzyl 2-ethynylpyrrolidine-1-carboxylate” is not readily available. However, the molecular formula of a similar compound, “(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate”, is C18H21NO21.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “Benzyl 2-ethynylpyrrolidine-1-carboxylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl 2-ethynylpyrrolidine-1-carboxylate” are not readily available.Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition
Benzyl 2-ethynylpyrrolidine-1-carboxylate derivatives demonstrate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study characterized a series of these compounds, highlighting that they showed a moderate inhibitory effect against AChE, with certain derivatives demonstrating significant selectivity and potency towards BChE inhibition. This suggests potential applications in treating conditions associated with cholinesterase activity, such as Alzheimer's disease. In silico analysis indicated key structural and physicochemical features that could influence the inhibitory efficiency of these carbamates, providing insights into the design of cholinesterase inhibitors (Pizova et al., 2017).
Safety And Hazards
The safety and hazards associated with “Benzyl 2-ethynylpyrrolidine-1-carboxylate” are not known.
Zukünftige Richtungen
Given the limited information available on “Benzyl 2-ethynylpyrrolidine-1-carboxylate”, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in the synthesis of other compounds could be explored.
Eigenschaften
IUPAC Name |
benzyl 2-ethynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-13-9-6-10-15(13)14(16)17-11-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXDCMJEKDDZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-ethynylpyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)
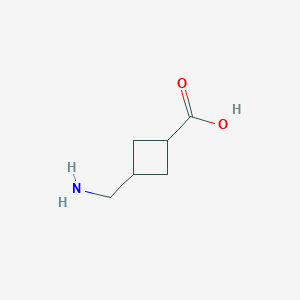
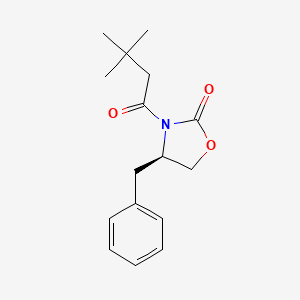
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)
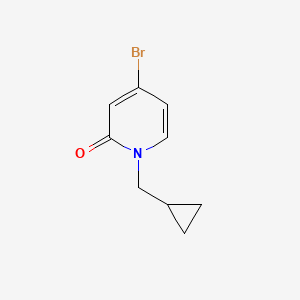
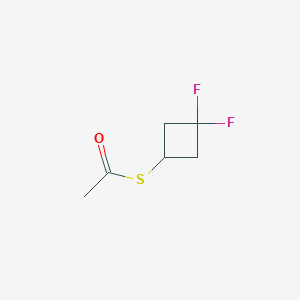
![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)
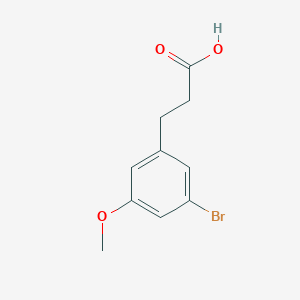
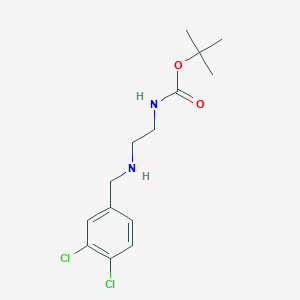

![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)
